molecular formula C9H11N3S B13317250 1-[(5-Methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine

1-[(5-Methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B13317250
M. Wt: 193.27 g/mol
InChI Key: LZXOFRUGEYJCIQ-UHFFFAOYSA-N
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Description

1-[(5-Methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that features both a thiophene and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine typically involves the reaction of 5-methylthiophene-3-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-[(5-Methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .

Scientific Research Applications

1-[(5-Methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(5-Methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of kinases or modulation of receptor activity .

Comparison with Similar Compounds

  • 1-[(5-Methylthiophen-2-yl)methyl]-1H-pyrazol-3-amine
  • 1-[(5-Methylthiophen-3-yl)methyl]-1H-imidazole-3-amine
  • 1-[(5-Methylthiophen-3-yl)methyl]-1H-pyrazol-4-amine

Uniqueness: 1-[(5-Methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for developing new drugs and materials .

Properties

Molecular Formula

C9H11N3S

Molecular Weight

193.27 g/mol

IUPAC Name

1-[(5-methylthiophen-3-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C9H11N3S/c1-7-4-8(6-13-7)5-12-3-2-9(10)11-12/h2-4,6H,5H2,1H3,(H2,10,11)

InChI Key

LZXOFRUGEYJCIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CS1)CN2C=CC(=N2)N

Origin of Product

United States

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